molecular formula C21H21N7O6S B2952505 6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine CAS No. 886889-80-1

6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine

Cat. No.: B2952505
CAS No.: 886889-80-1
M. Wt: 499.5
InChI Key: YTGNKWPAVLNURW-UHFFFAOYSA-N
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Description

6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine (CAS 886889-80-1) is a chemical compound with a molecular formula of C21H21N7O6S and a molecular weight of 499.5 g/mol . This research chemical is designed for laboratory research applications and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. This complex molecule features a pyridazin-3-amine scaffold linked to a phenyl group and a 4-methyl-3,5-dinitrophenylsulfonyl piperazine moiety . The presence of the sulfonylpiperazine group is a significant structural feature seen in various biologically active compounds and pharmaceutical candidates. For instance, similar structural motifs are found in patented pyridazinone derivatives explored for various therapeutic targets and in potent, selective inhibitors such as the PI3Kα inhibitor CYH33, which contains a (4-(methylsulfonyl)piperazin-1-yl) group and has demonstrated promising in vivo antitumor efficacy in research models . The integration of the dinitroaryl sulfonyl group further suggests potential research applications in designing enzyme inhibitors or probes, as similar sulfonamide-containing structures are investigated in medicinal chemistry . Researchers may find this compound valuable for exploring structure-activity relationships, particularly in the development of novel small-molecule inhibitors for oncology and other disease-related pathways.

Properties

IUPAC Name

6-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-N-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O6S/c1-15-18(27(29)30)13-17(14-19(15)28(31)32)35(33,34)26-11-9-25(10-12-26)21-8-7-20(23-24-21)22-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGNKWPAVLNURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine , also referred to as 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups that suggest diverse biological activities. This article explores the biological activity associated with this compound, drawing insights from various studies and research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H23N7O7S
  • Molecular Weight : 493.5 g/mol

Structural Components

The compound includes several key structural features:

  • Morpholine Ring : Known for its role in pharmacological agents.
  • Pyridazine Moiety : Associated with various biological activities.
  • Piperazine Group : Commonly linked to central nervous system effects and enzyme inhibition.
  • Sulfonyl and Dinitrophenyl Substituents : These groups enhance the compound's reactivity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridazine derivatives have been reported to possess:

  • Antimicrobial activity against various pathogens.
  • Antioxidant properties.
  • Anti-inflammatory effects.

A study highlighted that certain pyridazine derivatives demonstrated good activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also exhibit similar antimicrobial effects due to its structural components .

Cytotoxicity

The cytotoxic effects of related compounds were evaluated using brine shrimp lethality bioassays. The results indicated varying degrees of cytotoxicity, which could be attributed to the presence of the dinitrophenyl group, known for enhancing biological activity .

The mechanism of action for this compound is likely multifaceted, involving:

  • Binding to specific receptors or enzymes.
  • Inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation.

This aligns with findings from other studies where similar compounds acted on proteins involved in signal transduction pathways .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesUnique Characteristics
4-(6-Chloropyridazin-3-yl)piperazineContains piperazine and pyridazinLacks dinitrophenyl group
4-MethylsulfonylpiperazineSimple piperazine derivativeNo aromatic substituents
3-Aminoquinazolinone DerivativeContains quinazolinone structureExhibits different pharmacological profiles

This comparison highlights that while these compounds share certain structural elements, each has unique characteristics that may influence their biological activity and application potential .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Nitration of 4-methylphenylsulfonyl chloride to introduce nitro groups.
  • Formation of the piperazine derivative.
  • Synthesis of the pyridazine ring followed by coupling.
  • Introduction of the morpholine ring through nucleophilic substitution reactions.

Industrial Production

For large-scale production, optimization of reaction conditions is crucial. Techniques such as continuous flow reactors and high-throughput screening are employed to maximize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

Compound X belongs to a broader class of pyridazin-3-amine derivatives featuring piperazinyl-sulfonyl substituents. Below is a comparison with structurally similar compounds from the literature:

Compound Name Core Structure Sulfonyl Substituent Amine Substituent Molecular Formula Molecular Weight Key Differences
Compound X Pyridazin-3-amine 4-Methyl-3,5-dinitrophenyl N-phenyl C₂₂H₂₂N₈O₆S 538.56 g/mol High steric/electronic complexity
6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine Pyridazin-3-amine 4-Chlorophenyl N,N-diethyl C₁₈H₂₄ClN₅O₂S 409.9 g/mol Simpler sulfonyl group; alkylated amine
6-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine Pyridazin-3-amine 2-Methoxy-5-methylphenyl N-(pyridin-3-yl) C₂₁H₂₅N₇O₃S 463.53 g/mol Methoxy-methyl substitution; pyridinyl amine
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazin-3-amine None (pyrazole substituent) N-(4-methylphenyl) C₁₄H₁₃N₅ 275.29 g/mol Pyrazole instead of sulfonyl-piperazine

Analysis of Substituent Effects

This contrasts with the 4-chlorophenyl group in , which offers moderate electron withdrawal, and the 2-methoxy-5-methylphenyl group in , which combines steric hindrance with mild electron donation. The absence of a sulfonyl group in (replaced by pyrazole) highlights the critical role of the sulfonamide-piperazine motif in modulating solubility and target affinity.

Amine Substituents

  • N-phenyl (Compound X) vs. N,N-diethyl () vs. N-(pyridin-3-yl) ():

  • The aromatic N-phenyl group may facilitate π-π stacking interactions, whereas alkylated amines (e.g., diethyl) could improve membrane permeability.

Biological Implications

  • While explicit activity data for Compound X are unavailable, analogues like N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () demonstrate the importance of heterocyclic substitutions in antileukemic or antimalarial applications. Piperazine-sulfonamide derivatives (e.g., ) are often optimized for ATPase or kinase inhibition, suggesting Compound X may share similar mechanistic pathways.

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